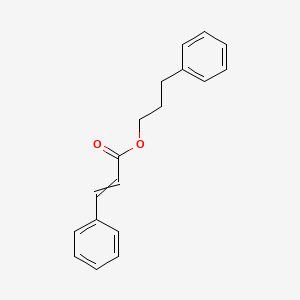

Hydrocinnamyl cinnamate

Description

Hydrocinnamyl cinnamate (C₁₈H₁₈O₂) is a cinnamic acid ester derivative widely used in the fragrance, cosmetic, and food industries. It is characterized by a warm, woody, and spicy aroma, making it a key ingredient in perfumes, lotions, and flavor enhancers . Its chemical structure consists of a hydrocinnamyl (3-phenylpropyl) group esterified to cinnamic acid, contributing to its stability and slow-release aromatic properties. The compound is synthesized to high purity standards, ensuring its suitability for diverse applications .

Properties

IUPAC Name |

3-phenylpropyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRAHIUDQRJGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047411 | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-68-9 | |

| Record name | Phenylpropyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Homogeneous Catalysis

The traditional approach involves Fischer esterification, where cinnamic acid reacts with hydrocinnamyl alcohol under acidic conditions. For example, p-toluenesulfonic acid (PTSA) or phosphorus oxychloride (POCl₃) facilitates dehydration at 70–120°C, achieving yields of 85–95%. A study using POCl₃ demonstrated that subnormal pressure (−0.1 MPa) and microwave irradiation (300–1000 W) reduced reaction times to 3–7 hours.

Table 1: Representative Conditions for Acid-Catalyzed Synthesis

Heterogeneous Catalysis

Macroporous resins functionalized with Zn , CuSO₄ , or SiO₂ offer recyclability and reduced corrosion. For instance, Zn-impregnated resins under microwave irradiation (500 W, 2500 Hz) at 110°C achieved 95% yield. Silica gel-based catalysts enabled room-temperature reactions with 99% purity after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics through dielectric heating. A patent disclosed that combining anhydrous MgSO₄ with microwaves (1000 W, 2000 Hz) at 120°C produced 560 kg batches of methyl cinnamate (97% yield), a protocol adaptable to hydrocinnamyl alcohol. This method reduces side products like decarboxylated derivatives.

Enzymatic Esterification

Lipase-Catalyzed Routes

Novozym 435 (immobilized Candida antarctica lipase B) catalyzes transesterification between cinnamic acid and hydrocinnamyl alcohol in non-aqueous media. Lee et al. reported 90% conversion for analogous esters at 50°C using tert-butanol.

Metabolic Engineering

Recombinant Saccharomyces cerevisiae expressing phenylalanine ammonia lyase (PAL) and aryl carboxylic acid reductase converts glucose to cinnamaldehyde, which is subsequently reduced to hydrocinnamyl alcohol. Co-expression of UDP-glucose:cinnamate glucosyltransferase (FaGT2) improved yields by reducing cytotoxicity.

Green Chemistry Approaches

Solvent-Free Systems

Solid-state reactions under ball milling conditions avoid volatile organic solvents. A study on cinnamic acid derivatives achieved 89% yield using K₂CO₃ as a base at 40°C.

Photochemical Methods

UV-induced [2+2] cycloaddition of cinnamic acid derivatives, though primarily used for dimerization, can be adapted for ester synthesis. Thieme Connect reported template-directed photocycloadditions with 99% diastereoselectivity.

Industrial-Scale Production

Batch Reactor Optimization

Patent CN102701973A details a scalable process:

Table 2: Industrial Process Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Esterification | 80°C, 5 h, SiO₂-SO₃H catalyst | 91% conversion |

| Distillation | 40–50°C, −0.1 MPa | 99% solvent recovery |

| Recrystallization | 10°C deionized water, 3:1 ratio | 99% purity |

Byproduct Management

Pyruvate decarboxylase-mediated carboligation of cinnamaldehyde generates cinnamyl methyl ketone , a byproduct requiring separation. Adsorption with activated carbon or fractional distillation achieves >99% purity.

Emerging Technologies

Chemical Reactions Analysis

Hydrolysis

-

Hydrocinnamyl cinnamate can be hydrolyzed to produce cinnamic acid and hydrocinnamyl alcohol . Hydrolysis is the reaction of an ester with water. The process can be catalyzed by acids or bases.

Transesterification

-

Transesterification is the exchange of the alkoxy group of an ester with another alcohol. When this compound reacts with a different alcohol (ROH) in the presence of a catalyst, it yields a new ester and hydrocinnamyl alcohol.

Oxidation

-

Esters can be oxidized, leading to various products depending on the conditions and oxidizing agents. This compound can be oxidized to yield corresponding acids . Cinnamic acid or its derivative can be further oxidized to benzoic acid or its derivative .

Reduction

-

Esters can be reduced to alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH4). This compound can be reduced to two alcohols: cinnamyl alcohol and hydrocinnamyl alcohol.

Photodimerization

-

Cinnamic acids and their derivatives undergo photodimerization reactions . Photodimerization involves the [2+2] cycloaddition reaction, resulting in the formation of cyclobutane derivatives .

Other Reactions

-

This compound can undergo hydrogenation to saturate the double bond in the cinnamoyl group, yielding hydrocinnamyl hydrocinnamate .

-

Saponification is the alkaline hydrolysis of an ester, such as this compound, to produce an alcohol and a salt of a carboxylic acid .

-

Heck reactions involve palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes .

Scientific Research Applications

Chemistry

HCC serves as a precursor in the synthesis of various aromatic compounds. Its unique structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential antimicrobial and antioxidant properties of HCC. Studies have shown that it can disrupt microbial cell membranes, leading to cell lysis, and may induce oxidative stress through reactive oxygen species (ROS) generation.

Medicine

HCC is being investigated for its bioactive properties in drug formulations. Its potential to modulate enzyme activity related to oxidative stress and inflammation makes it a candidate for therapeutic applications.

Industry

The compound is widely utilized in the fragrance and flavor industries due to its pleasant aroma. It is incorporated into various cosmetic products for its aromatic qualities.

HCC's biological activity includes:

- Antimicrobial Activity : In vitro studies demonstrated effectiveness against various bacterial strains, with longer carbon chains enhancing antibacterial properties.

- Toxicity Profiles : HCC's toxicity is less documented than similar compounds; however, comparative studies suggest it may exhibit lower toxicity levels compared to hydrocinnamaldehyde.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated several cinnamic acid derivatives for antimicrobial efficacy against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. HCC showed significant activity, highlighting its potential as a natural preservative in food and cosmetic products .

- Toxicological Assessment : Research comparing the toxic effects of HCC with other cinnamic derivatives revealed that while some compounds exhibited significant toxicity (e.g., hydrocinnamaldehyde), HCC demonstrated a more favorable safety profile .

Mechanism of Action

The mechanism of action of hydrocinnamyl cinnamate involves its interaction with biological membranes and enzymes. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Key Observations :

- Chain Length and Solubility : this compound’s longer hydrocinnamyl chain increases lipophilicity (higher logP) compared to methyl or ethyl cinnamates, reducing water solubility but enhancing retention in lipid-based formulations .

- Biological Activity : Shorter alkyl chains (e.g., pentyl, isopropyl) in cinnamate esters correlate with higher larvicidal potency (e.g., pentyl cinnamate LC₅₀: 0.17 mM vs. cinnamic acid LC₅₀: 4.66 mM) . This compound’s activity in this context remains unexplored.

Biological Activity

Hydrocinnamyl cinnamate (HCC) is an organic compound that belongs to the class of cinnamic acid derivatives. Its biological activity has garnered attention due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This article explores the biological properties of HCC, including its antimicrobial activity, toxicity profiles, and potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and features a hydrocinnamyl group attached to a cinnamate moiety. This structure contributes to its unique biological activities.

Toxicity Profiles

Toxicity assessments are crucial in understanding the safety of this compound for use in consumer products. A comparative study on the toxicity of various cinnamic acid derivatives indicated that compounds like hydrocinnamaldehyde had significant toxic effects on Dermatophagoides farinae and Dermatophagoides pteronyssinus, with lethal concentrations (LC50) ranging from 17.5 mg/m² to 24.0 mg/m² . Although HCC's specific toxicity was not detailed, understanding the toxicity of structurally similar compounds provides insights into its safety profile.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related compounds suggest several potential pathways:

- Membrane Disruption : Antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds like cinnamic acid derivatives can induce oxidative stress in microbial cells through ROS generation .

- Interaction with Cellular Targets : The presence of reactive sites in the compound allows for interactions with various cellular components, potentially disrupting nucleic acids and proteins .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated a series of cinnamic acid derivatives for their antimicrobial properties against several bacterial and fungal strains. The findings suggested that derivatives with longer carbon chains exhibited enhanced antibacterial activity .

- Toxicological Assessment : Research comparing the toxic effects of hydrocinnamyl alcohol and other structurally similar compounds highlighted significant differences in toxicity levels, emphasizing the need for thorough evaluations before commercial use .

Q & A

Q. What methodological approaches are used to synthesize hydrocinnamyl cinnamate, and how do reaction parameters influence yield and selectivity?

this compound synthesis can be inferred from catalytic hydrogenation and enzymatic esterification strategies. For example, Ni/Ti₃C₂ catalysts achieve >99% selectivity for hydrocinnamyl alcohol (a precursor) under 2.0 MPa H₂ and 120°C, with high stability over five cycles . Esterification of hydrocinnamic acid with cinnamyl alcohol may employ lipases or chemical catalysts, with solvent choice (e.g., isopropanol) and temperature critical for minimizing side reactions. Isotopic labeling (e.g., ¹³C-cinnamate) combined with SIM-MS and NMR can track carbon incorporation .

Q. How are isotopic labeling and advanced analytical techniques applied to study this compound biosynthesis in plant or microbial systems?

Feeding [¹³C]cinnamate to Asparagus officinalis cells revealed that two carbons from cinnamate monomers are retained during norlignan biosynthesis, while the 9-position carbon is lost. NMR analysis confirmed specific ¹³C incorporation, demonstrating the utility of isotopic tracing for pathway elucidation . For microbial systems, GC-MS and LC-MS are used to identify intermediates and byproducts, such as cinnamyl methyl ketone in recombinant yeast .

Q. What safety protocols are essential for handling this compound in laboratory environments?

this compound analogs (e.g., cinnamyl-3,4-dihydroxy-α-cyanocinnamate) require precautions due to hazards like allergic skin reactions (H317) and aquatic toxicity (H410). Key measures include:

- Using PPE (gloves, lab coats) .

- Avoiding environmental release via spill containment and proper disposal .

- Implementing fume hoods for volatile byproducts .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in Saccharomyces cerevisiae while minimizing byproducts?

Strategies include:

- Overexpressing phenylalanine ammonia lyase (PAL) and aryl carboxylic acid reductase to enhance precursor flux .

- Eliminating feedback inhibition in aromatic amino acid biosynthesis (e.g., modifying ARO4 for deregulated tyrosine production) .

- Introducing UDP-glucose:cinnamate glucosyltransferase (FaGT2) to reduce cytotoxicity by converting cinnamic acid to cinnamoyl-D-glucose .

Q. What catalytic mechanisms and material properties explain the high selectivity of Ni/Ti₃C₂ catalysts in this compound precursor synthesis?

The 10Ni/Ti₃C₂ catalyst achieves 99.29% selectivity for hydrocinnamyl alcohol due to:

Q. How do contradictory data on isotopic labeling patterns in this compound biosynthesis arise, and what methods resolve these discrepancies?

Discrepancies may stem from differences in precursor pools, enzyme specificity, or competing pathways. Resolution involves:

Q. What role does this compound play in modulating glycine levels, and how does this inform therapeutic research?

In murine studies, cinnamate analogs reduce glycine levels via competitive inhibition of glycine transporters or enzymatic degradation pathways. This effect is being explored as an alternative to benzoate for treating nonketotic hyperglycinemia, with metabolomics and transcriptomics used to assess off-target effects .

Methodological Considerations

- Synthesis Optimization: Reaction parameters (pressure, solvent, catalyst loading) must be systematically varied using design-of-experiment (DoE) frameworks to maximize yield .

- Byproduct Analysis: Advanced techniques like GC×GC-MS or chiral HPLC are critical for identifying and quantifying minor byproducts (e.g., cinnamyl methyl ketone) in microbial systems .

- Data Validation: Cross-validation using orthogonal methods (e.g., NMR and HRMS) ensures robustness in isotopic labeling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.